![molecular formula C18H20N6O4 B12894773 2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine CAS No. 922713-81-3](/img/structure/B12894773.png)
2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-(p-tolyl)urea is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a p-tolyl urea moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-(p-tolyl)urea typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.
Introduction of the p-Tolyl Urea Moiety: The final step involves the reaction of the intermediate compound with p-tolyl isocyanate to form the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Using catalysts and specific solvents to increase yield and purity.
Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases, polymerases, and proteases.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Acyclovir: A nucleoside analog used as an antiviral agent.
Ganciclovir: Another antiviral nucleoside analog with a similar structure.
Ribavirin: A broad-spectrum antiviral compound.
Uniqueness: 1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-(p-tolyl)urea is unique due to its specific combination of a purine base, tetrahydrofuran ring, and p-tolyl urea moiety, which imparts distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
922713-81-3 |
|---|---|
Molekularformel |
C18H20N6O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C18H20N6O4/c1-10-2-4-11(5-3-10)22-18(27)23-16-15-17(20-8-19-16)24(9-21-15)14-6-12(26)13(7-25)28-14/h2-5,8-9,12-14,25-26H,6-7H2,1H3,(H2,19,20,22,23,27)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
MXFMSWVJIIBRFE-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


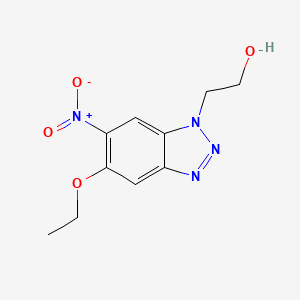
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
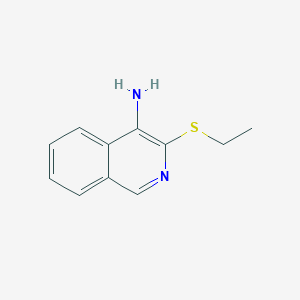
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
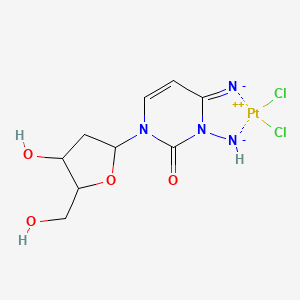
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
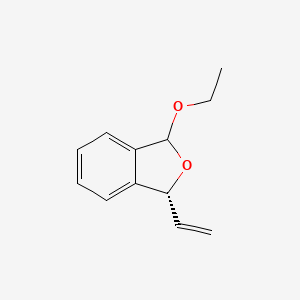
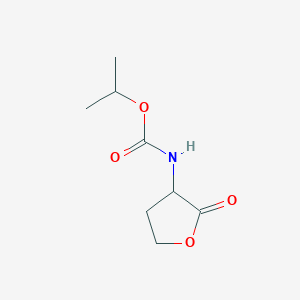
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
